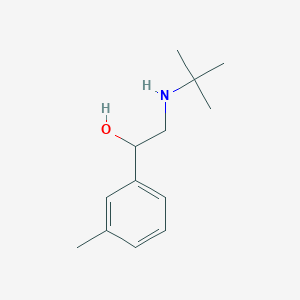
Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate: is an organic compound with the molecular formula C10H17BrO3. It is a brominated ester that finds applications in various fields of chemistry and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate can be synthesized through a multi-step process involving the bromination of ethyl 2,2-diethyl-3-oxobutanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with automated control systems to monitor and adjust reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 2,2-diethyl-3-oxobutanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of ethyl 2,2-diethyl-3-oxobutanoate derivatives.
Reduction: Ethyl 2,2-diethyl-3-oxobutanoate.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Chemistry: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and bromine substitution. It can also be used as a probe to investigate the mechanisms of enzyme inhibition.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure can be modified to create bioactive molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and polymer additives. It is also employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2,2-diethyl-3-oxobutanoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom in the compound acts as a leaving group, facilitating nucleophilic substitution reactions. The ester functional group can undergo hydrolysis in the presence of water or enzymes, leading to the formation of carboxylic acids and alcohols.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is targeted by nucleophiles, resulting in the formation of substituted products.
Ester Hydrolysis: Enzymes such as esterases can catalyze the hydrolysis of the ester bond, producing carboxylic acids and alcohols.
Comparison with Similar Compounds
Ethyl 4-bromo-2-methyl-3-oxobutanoate: Similar in structure but with a methyl group instead of diethyl groups.
Ethyl 4-bromo-3-oxobutanoate: Lacks the diethyl substitution, making it less sterically hindered.
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate: Contains dimethyl groups instead of diethyl groups, affecting its reactivity and steric properties.
Uniqueness: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate is unique due to its diethyl substitution, which provides steric hindrance and influences its reactivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
99975-19-6 |
|---|---|
Molecular Formula |
C10H17BrO3 |
Molecular Weight |
265.14 g/mol |
IUPAC Name |
ethyl 4-bromo-2,2-diethyl-3-oxobutanoate |
InChI |
InChI=1S/C10H17BrO3/c1-4-10(5-2,8(12)7-11)9(13)14-6-3/h4-7H2,1-3H3 |
InChI Key |
BJFXKTGXTFNBJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)CBr)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13637145.png)
![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)

![1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13637151.png)








